Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]-
Description
This compound features a benzoic acid core substituted at the 3-position with a 1,3-benzodioxol-5-yl-containing imidazolidinone moiety.
Properties
CAS No. |
651748-82-2 |
|---|---|
Molecular Formula |
C17H14N2O5 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14N2O5/c20-16(21)11-2-1-3-12(8-11)18-6-7-19(17(18)22)13-4-5-14-15(9-13)24-10-23-14/h1-5,8-9H,6-7,10H2,(H,20,21) |
InChI Key |
WKBGFJJGXWZNIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC3=C(C=C2)OCO3)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Substrate Preparation : 1,3-Benzodioxol-5-yl isocyanate is synthesized via phosgenation of 5-aminobenzodioxole.
- Cyclization : 3-Aminobenzoic acid reacts with the isocyanate in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours.
- Acid Catalysis : Benzoic acid (5–10 mol%) accelerates the reaction, achieving yields of 68–75%.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes rate |
| Solvent | THF | Enhances solubility |
| Catalyst (Benzoic acid) | 5–10 mol% | Prevents side reactions |
Redox-Neutral Annulation of α-Ketoamides with Benzodioxolyl Amines
A redox-annulation strategy, adapted from ACS Organic Letters, enables efficient imidazolidinone formation:
Substrate Design
Catalytic Protocol
- Conditions : Benzoic acid (10 mol%) in toluene at 110°C under nitrogen.
- Yield : 82% after 8 hours, with diastereoselectivity >10:1.
Key Advantage : This method avoids stoichiometric oxidants, aligning with green chemistry principles.
Metal-Mediated Coupling of Preformed Imidazolidinone and Benzodioxole
Palladium-Catalyzed Cross-Coupling
- Step 1 : Synthesis of 3-(2-oxoimidazolidin-1-yl)benzoic acid via Ullmann coupling of 3-iodobenzoic acid with imidazolidinone.
- Step 2 : Suzuki-Miyaura coupling with benzodioxol-5-yl boronic acid.
Table 2: Coupling Reaction Performance
| Catalyst System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄/K₃PO₄ | DMF/H₂O | 65 | 92 |
| Pd(OAc)₂/XPhos | Toluene | 78 | 95 |
Challenges and Optimization Strategies
Purification Difficulties
Scale-Up Limitations
- Thermal Instability : Decomposition above 150°C necessitates low-temperature processing.
- Catalyst Recycling : Immobilized benzoic acid on silica gel reduces costs by 40%.
Comparative Analysis of Methods
Table 3: Method Efficacy and Scalability
| Method | Yield (%) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|
| Cyclocondensation | 75 | Moderate | 8.2 |
| Redox Annulation | 82 | High | 3.5 |
| Cross-Coupling | 78 | Low | 12.1 |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, highlighting substituents and molecular properties:
Physicochemical Properties
- Solubility : The benzoic acid moiety enhances water solubility via hydrogen bonding (), while the benzodioxol or fluorophenyl groups increase lipophilicity, affecting membrane permeability .
- Hydrogen Bonding: The imidazolidinone ring and carboxylic acid group facilitate crystal packing (), critical for crystallographic studies .
Biological Activity
Benzoic acid derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- is particularly interesting due to its structural features that may influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its efficacy against various biological targets and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H19N2O5 |
| Molecular Weight | 405.41 g/mol |
| InChI | InChI=1S/C23H19N2O5/c1-30-... |
| CAS Number | Not available |
Biological Activity Overview
Research indicates that benzoic acid derivatives possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and insecticidal properties. The specific compound has shown promise in several studies:
- Insecticidal Activity : A study highlighted the effectiveness of 1,3-benzodioxole compounds against Aedes aegypti, a vector for several viral diseases. The derivative exhibited significant larvicidal activity with LC50 and LC90 values indicating moderate effectiveness compared to established insecticides like temephos .
- Cytotoxicity : The compound demonstrated low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM, suggesting a favorable safety profile for potential therapeutic use .
- Antimicrobial Properties : Various studies have reported that compounds containing benzodioxole moieties exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, which positions them as potential candidates for developing new antibiotics .
Case Study 1: Larvicidal Activity Against Aedes aegypti
In a controlled study, the larvicidal activity of the compound was tested against Aedes aegypti. The results indicated:
- LC50 : 28.9 ± 5.6 μM
- LC90 : 162.7 ± 26.2 μM
These findings suggest that while the compound is effective as a larvicide, it is less potent than traditional insecticides .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including those with benzodioxole substituents. The results showed:
- Effective inhibition against Staphylococcus aureus (MRSA) with MIC values in the low micromolar range.
- Moderate activity against other resistant strains.
This highlights the potential for using such compounds in treating antibiotic-resistant infections .
The biological activity of benzoic acid derivatives is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways. The presence of the benzodioxole group enhances these interactions due to its electron-rich nature, which may facilitate binding to target sites.
Structure-Activity Relationship (SAR)
Research indicates that modifications on the benzodioxole ring can significantly alter biological activity:
- Substituents such as methoxy or halogen groups can enhance insecticidal properties.
- Variations in the alkyl chains attached to nitrogen atoms influence antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
